molecular formula C22H22N2O5S2 B2654108 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 941922-49-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2654108
CAS No.: 941922-49-2
M. Wt: 458.55
InChI Key: TYNNQYMGQXLEME-UHFFFAOYSA-N
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Description

Historical Development of Benzodioxane-Thiazole Hybrid Compounds

The convergence of benzodioxane and thiazole motifs in medicinal chemistry traces its origins to the late 20th century, when researchers began exploring hybrid frameworks to overcome limitations of single-pharmacophore agents. Benzodioxane derivatives, initially studied for their neuropharmacological properties, gained prominence due to their ability to modulate serotonin and dopamine receptors . Concurrently, thiazole-based compounds emerged as versatile scaffolds with demonstrated antibacterial, anticancer, and anti-inflammatory activities .

The strategic hybridization of these moieties accelerated in the 2010s, driven by advances in heterocyclization techniques. Notably, the Hantzsch-thiazole synthesis, utilizing phenacyl bromide as a key substrate, enabled efficient coupling of thiazole rings with diverse aromatic systems . Early successes included hybrids such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CID 3465128), which demonstrated dual serotoninergic and antimicrobial activity . These breakthroughs established benzodioxane-thiazole hybrids as a distinct class of bioactive molecules.

Significance in Medicinal Chemistry Research

Benzodioxane-thiazole hybrids occupy a critical niche in drug discovery due to their multifunctional pharmacodynamic profiles. The benzodioxane moiety contributes to enhanced blood-brain barrier permeability, making these compounds candidates for central nervous system (CNS)-targeted therapies . Meanwhile, the thiazole ring’s electron-rich sulfur and nitrogen atoms facilitate interactions with enzymatic active sites, particularly those involving metalloenzymes or redox-sensitive pathways .

Recent studies highlight synergistic effects in hybrid structures. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives exhibited potent urease inhibition (IC50: 16.5–19.2 μg/mL), attributed to the combined electronic effects of the thiazole and aryl substituents . Similarly, thiazole-linked pyrazoline hybrids showed sub-micromolar anticancer activity against breast cancer cell lines, underscoring the therapeutic versatility of these architectures .

Current Research Landscape and Knowledge Gaps

Contemporary research on benzodioxane-thiazole hybrids focuses on three frontiers:

  • Synthetic Methodology Optimization : Recent advances in microwave-assisted synthesis and flow chemistry have reduced reaction times for thiazole cyclization from hours to minutes . However, scalability challenges persist for hybrids with complex substituents like the 3,5-dimethoxyphenylmethylsulfanyl group.
  • Structure-Activity Relationship (SAR) Studies : While substituent effects on bioactivity are well-documented for simpler hybrids , the role of methoxy groups in modulating pharmacokinetic properties remains underexplored.
  • Target Identification : Despite demonstrated in vitro efficacy, the molecular targets of most benzodioxane-thiazole hybrids remain uncharacterized. For instance, the precise mechanism underlying the compound’s putative anticonvulsant activity requires elucidation .

A critical knowledge gap exists in understanding the stereoelectronic effects of the 1,4-benzodioxin-6-yl group on thiazole ring reactivity. Computational studies suggest that the electron-donating oxygen atoms in benzodioxane may stabilize transition states during heterocyclization , but experimental validation is lacking.

Research Objectives and Theoretical Framework

This article addresses the following objectives:

  • Systematically analyze synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide, emphasizing yield optimization strategies.
  • Evaluate the compound’s bioactivity through comparative analysis with structural analogs.
  • Propose mechanistic hypotheses for its pharmacological effects based on molecular hybridization principles.

The theoretical framework integrates the following concepts:

  • Hantzsch-Thiazole Synthesis : Cyclocondensation of thioamides with α-halo ketones to form thiazole cores .
  • Suzuki-Miyaura Coupling : For introducing aryl groups at specific positions, as demonstrated in N-(6-arylbenzo[d]thiazol-2-yl)acetamide syntheses .
  • Molecular Hybridization Theory : Strategic combination of pharmacophores to enhance target affinity and reduce off-target effects .

Table 1: Comparative Yields in Thiazole Hybrid Syntheses

Reaction Conditions Solvent System Temperature (°C) Yield (%) Reference
Conventional Hantzsch Synthesis Ethanol/Water (4:1) 80 62
Microwave-Assisted Cyclization DMF 120 (MW) 88
Flow Chemistry Approach THF 100 78

Table 2: Hypothesized Bioactivity Profile Based on Structural Analogs

Activity Type Analog Compound Observed IC50/EC50 Proposed Mechanism
Anticancer Thiophene-linked thiazole hybrid 0.16 μM (MCF-7) BRAF V600E inhibition
Urease Inhibition N-(6-Arylbenzo[d]thiazol-2-yl)acetamide 16.5 μg/mL Active site nickel ion chelation
Antioxidant Benzodioxane-pyrazoline hybrid 82% scavenging Free radical neutralization

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-26-17-7-14(8-18(11-17)27-2)12-30-22-24-16(13-31-22)10-21(25)23-15-3-4-19-20(9-15)29-6-5-28-19/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNNQYMGQXLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and therapeutic potentials based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various acetamides and thiazoles. The general synthetic route includes:

  • Formation of the Benzodioxin Derivative : Starting with 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with sulfonyl chlorides to form sulfonamide derivatives.
  • Thiazole Incorporation : Subsequent reactions involve thiazole derivatives to yield the target compound.

The structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes implicated in diabetes and neurodegenerative diseases:

  • α-Glucosidase Inhibition : The compound demonstrated moderate inhibitory activity against α-glucosidase, an enzyme relevant in managing Type 2 Diabetes Mellitus (T2DM). The IC50 values indicate a promising potential for controlling postprandial hyperglycemia .
  • Acetylcholinesterase Inhibition : It also showed significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD). This suggests that the compound may enhance cholinergic neurotransmission .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Preliminary results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from benzodioxin structures:

  • Anti-Diabetic Potential : A study focusing on a series of benzodioxin derivatives reported varying degrees of α-glucosidase inhibition, with some compounds achieving IC50 values below the threshold for effective T2DM management .
  • Neuroprotective Effects : Compounds exhibiting AChE inhibition have been linked to neuroprotective effects in animal models of AD. These findings suggest that modifications in the benzodioxin structure can lead to enhanced neuroprotective profiles .

Data Table

Activity IC50 Value Target Enzyme Reference
α-Glucosidase InhibitionModerateα-Glucosidase
Acetylcholinesterase InhibitionSignificantAcetylcholinesterase
Antibacterial ActivityModerateVarious Bacterial Strains

Scientific Research Applications

Anti-Diabetic Potential

Recent studies have evaluated the anti-diabetic properties of related compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide. These studies focus on their ability to inhibit the enzyme α-glucosidase, which plays a critical role in carbohydrate metabolism. Compounds exhibiting significant inhibition can potentially serve as therapeutic agents for managing diabetes .

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thiazole ring is particularly noteworthy as it is often associated with various anticancer activities .

Case Study 1: Synthesis and Evaluation

A study conducted in 2023 synthesized a series of new acetamides based on the benzodioxin structure and evaluated their anti-diabetic effects through enzyme inhibition assays. The results indicated that certain derivatives exhibited promising inhibitory activity against α-glucosidase .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of thiazole-containing compounds derived from benzodioxins. The study demonstrated that some derivatives could significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 3,5-dimethoxybenzyl group in the target compound may enhance lipophilicity and membrane penetration compared to the 4-chlorophenyl sulfonyl group in compound 7l . Thiazole (target) vs. thiadiazole (): Thiadiazoles generally exhibit greater metabolic stability but may reduce solubility due to increased ring rigidity .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling a benzodioxin-6-amine precursor with a thiazole-bearing electrophile, analogous to the methods in (e.g., DMF/LiH-mediated reactions) .

Biological Profile :

  • Compound 7l’s low hemolytic activity (12%) suggests that sulfonamide derivatives may have favorable toxicity profiles compared to sulfanyl-thiazole/thiadiazole analogs, though this requires validation for the target compound .

Q & A

Q. What are the common synthetic routes for preparing benzodioxin-containing acetamide derivatives?

The synthesis typically involves multi-step reactions. First, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with sulfonyl chlorides (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) with Na₂CO₃ to form sulfonamide intermediates . Subsequent alkylation or arylation is achieved using alkyl/aryl halides in polar aprotic solvents like DMF, with lithium hydride (LiH) as a catalyst . For thiazol-4-yl acetamide derivatives, reactions may involve coupling with thiol-containing intermediates under controlled conditions. Final products are purified via precipitation or chromatography and characterized using IR, ¹H NMR, and mass spectrometry .

Q. How is structural confirmation performed for these compounds?

Structural validation relies on spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for acetamide, S=O stretching at ~1150–1200 cm⁻¹ for sulfonamides) .
  • ¹H NMR confirms substituent integration and coupling patterns (e.g., benzodioxin protons at δ 4.2–4.4 ppm, thiazol protons at δ 7.0–8.0 ppm) .
  • Elemental analysis (CHN) ensures stoichiometric accuracy . Advanced methods like 2D NMR or X-ray crystallography may resolve complex stereochemistry .

Advanced Research Questions

Q. How does pH control influence the synthesis of sulfonamide intermediates?

Dynamic pH control (pH 9–10) during sulfonylation ensures optimal nucleophilicity of the benzodioxin amine. At lower pH, protonation reduces amine reactivity, while higher pH may hydrolyze sulfonyl chlorides. Na₂CO₃ maintains the equilibrium, favoring sulfonamide bond formation over side reactions (e.g., dimerization) . For example, in the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide , pH 9–10 yields >85% purity, whereas deviations reduce yields by 20–30% .

Q. What methodologies are used to evaluate enzyme inhibitory activity?

  • Lipoxygenase (LOX) inhibition assays measure compound ability to reduce LOX-mediated oxidation of linoleic acid, monitored spectrophotometrically at 234 nm .
  • α-Glucosidase inhibition involves p-nitrophenyl glucopyranoside hydrolysis, with activity quantified via absorbance at 405 nm .
  • In silico studies (molecular docking, MD simulations) predict binding affinities to enzyme active sites (e.g., LOX or acetylcholinesterase) using software like AutoDock Vina .

Q. How do structural modifications affect biological activity?

  • Sulfonamide substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce enzyme inhibition, likely due to steric hindrance .
  • Thiazol-4-yl modifications : Bulky substituents (e.g., 3,5-dimethoxyphenyl) improve lipophilicity and membrane penetration, increasing antimicrobial potency .
  • Benzodioxin ring : Methyl or methoxy groups at specific positions modulate selectivity for α-glucosidase vs. acetylcholinesterase inhibition .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative assay standardization : Ensure consistent enzyme sources (e.g., human vs. microbial LOX) and substrate concentrations .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects with activity trends. For example, conflicting antibacterial data for sulfonamide derivatives may arise from differences in bacterial strain susceptibility .
  • Computational validation : Use molecular dynamics to assess binding stability, clarifying discrepancies between in vitro and in silico results .

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